molecular formula C16H11N3O3S B5766678 N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B5766678
M. Wt: 325.3 g/mol
InChI Key: FFIOPXXUARWPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase enzyme. It belongs to the family of pyridopyrimidine compounds and is known for its potential use in cancer treatment.

Mechanism of Action

N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide targets farnesyltransferase enzyme, which is responsible for adding a farnesyl group to proteins. This farnesylation is necessary for the proper functioning of many proteins that are involved in cell growth and proliferation. By inhibiting farnesyltransferase enzyme, N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide prevents the farnesylation of these proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the farnesylation of proteins that are involved in cancer cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide in lab experiments is its specificity for farnesyltransferase enzyme. This allows researchers to study the effects of inhibiting this enzyme on cancer cells. One limitation is that N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide may not be effective in all types of cancer. It may also have off-target effects that could affect the results of lab experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of farnesyltransferase enzyme. Another area of research is the combination of N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide with other cancer treatments to enhance its effectiveness. Finally, research could focus on the identification of biomarkers that could predict the response of cancer cells to N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminopyridine with ethyl cyanoacetate to form 2-ethylcyano-4-pyridone. This intermediate is then reacted with 2-chloro-3-formylthiophene to form 2-ethylcyano-4-(2-furylmethyl)-3-formylthiophene. The final step involves the reaction of this intermediate with 2-aminopyrimidine to form N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide.

Scientific Research Applications

N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been extensively studied for its potential use in cancer treatment. Farnesyltransferase enzyme is known to play a critical role in the development and progression of cancer. By inhibiting this enzyme, N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can prevent the farnesylation of proteins that are involved in cancer cell growth and proliferation. N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been shown to be effective in preclinical studies against various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-14(17-9-10-4-3-7-22-10)12-8-11-15(23-12)18-13-5-1-2-6-19(13)16(11)21/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIOPXXUARWPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NCC4=CC=CO4)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

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